(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile
Overview
Description
(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile, also known as DMAMCL, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAMCL belongs to the class of anthracene derivatives and has shown promising results in various biological assays.
Scientific Research Applications
Synthetic Methodology and Novelty
The compound’s synthesis method is noteworthy. Researchers have developed an efficient approach to produce 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles via one-pot multi-component reactions. This method yields moderate to good results (72%–84%) and involves aldehydes, malononitrile, 1-tetralone, and ammonium acetate . The novelty lies in its streamlined synthesis, which can be valuable for drug discovery and chemical biology.
Antimicrobial Activity
N, N-diacetylamino derivatives of phenanthrene, derived from the compound, exhibit good antimicrobial activity. These compounds could be explored further for potential therapeutic applications against bacterial and fungal infections . Understanding their mechanism of action and optimizing their efficacy could be a promising avenue for research.
Pharmacological Applications
Phenanthrene derivatives have diverse pharmacological properties. For instance:
- Antiviral Activity : C9-substituted phenanthrene-based tylophorine derivatives show potential antiviral activity against tobacco mosaic virus (TMV) .
- Anti-Inflammatory Properties : 3,7-dihydroxy-2,4,8-trimethoxyphenanthrene exhibits anti-inflammatory effects .
- Cytotoxicity : Certain phenanthrene derivatives isolated from natural sources exhibit cytotoxicity .
- Inhibitors of 5α-Reductase : 9,10-dihydrophenantherenes with pendant carboxyl groups at position-2 are reported as inhibitors of 5α-reductase, which could be relevant for treating disorders associated with elevated dihydrotestosterone levels .
Structural Elucidation and Crystallography
Researchers have used various spectroscopic methods and X-ray crystallography to elucidate the structures of these compounds . Understanding their three-dimensional arrangement can guide further modifications for improved properties.
Future Prospects
Considering the compound’s antimicrobial potential and diverse pharmacological activities, future studies could explore:
Mechanism of Action
Target of Action
It has been synthesized and studied in the context of organotin (iv) complexes . Organotin (IV) compounds have been known to exhibit a wide range of biological activities such as anti-microbial, anti-tumor, anti-proliferative, anti-tuberculosis, fungicidal, anticancer, and cytotoxicity .
Mode of Action
It’s known that the compound exists predominantly in azo-enamine tautomeric form in the solid state . This tautomeric form could potentially interact with its targets in a unique way, leading to its biological effects.
Biochemical Pathways
Given the biological activities associated with organotin (iv) compounds, it can be inferred that the compound may interact with multiple biochemical pathways involved in microbial growth, tumor progression, cell proliferation, and tuberculosis .
Result of Action
The biological activities associated with organotin (iv) compounds suggest that this compound may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O3/c19-7-10(8-20)9-21-13-5-6-14(22)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,9,21-22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOMRPZKQSSXRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127996 | |
Record name | 2-[[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile | |
CAS RN |
21493-27-6 | |
Record name | 2-[[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]methylene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21493-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]methylene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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